molecular formula C16H15F3N6OS2 B4143540 2-{[5-(2-amino-4-methyl-1,3-thiazol-5-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide

2-{[5-(2-amino-4-methyl-1,3-thiazol-5-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide

Cat. No.: B4143540
M. Wt: 428.5 g/mol
InChI Key: RLILUBQPAHGMTA-UHFFFAOYSA-N
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Description

The compound 2-{[5-(2-amino-4-methyl-1,3-thiazol-5-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide features a hybrid heterocyclic scaffold comprising a 1,2,4-triazole core linked via a sulfanyl bridge to a 2-amino-4-methylthiazole moiety. This structure suggests applications in medicinal chemistry, particularly in enzyme inhibition or protein degradation strategies due to the presence of electron-withdrawing groups (e.g., trifluoromethyl) and hydrogen-bonding motifs (e.g., acetamide, amino-thiazole) .

Properties

IUPAC Name

2-[[5-(2-amino-4-methyl-1,3-thiazol-5-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F3N6OS2/c1-8-12(28-14(20)21-8)13-23-24-15(25(13)2)27-7-11(26)22-10-6-4-3-5-9(10)16(17,18)19/h3-6H,7H2,1-2H3,(H2,20,21)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLILUBQPAHGMTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N)C2=NN=C(N2C)SCC(=O)NC3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F3N6OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(2-amino-4-methyl-1,3-thiazol-5-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvent), and employing catalysts to increase yield and reduce reaction times .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-{[5-(2-amino-4-methyl-1,3-thiazol-5-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide involves its interaction with various molecular targets:

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Core Heterocyclic Modifications

Triazole-Thiazole vs. Triazole-Thiadiazole Systems
  • describes N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide, which replaces the thiazole ring with a thiadiazole.
  • The target compound’s 2-amino-4-methylthiazole moiety likely enhances interactions with polar residues in enzymatic pockets compared to thiadiazole derivatives .
Triazole-Oxadiazole Hybrids
  • highlights 3-({5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-phenylpropanamides.

Substituent Effects on the Aryl Acetamide Group

Trifluoromethylphenyl vs. Other Aromatic Groups
  • reports N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-(trifluoromethyl)phenyl)acetamide , which shares the trifluoromethylphenyl group. The trifluoromethyl group enhances membrane permeability and resistance to oxidative metabolism, a feature critical in CNS-targeting drugs .

Sulfanyl Linker Modifications

  • synthesizes 2-[4-(4-chlorophenyl)-5-(p-tolylaminomethyl)-4H-triazol-3-ylsulfanyl]acetamide, where the sulfanyl bridge connects to a chlorophenyl-triazole.
  • describes 2-[(5-{[4-(acetylamino)phenoxy]methyl}-4-methyl-4H-triazol-3-yl)sulfanyl]acetamide, replacing the thiazole with a phenoxy group. This modification reduces steric hindrance but eliminates the amino-thiazole’s pharmacophoric contributions .

Key Reaction Steps

  • Thiol Alkylation : The target compound’s sulfanyl bridge is synthesized via nucleophilic substitution, as seen in (using 2-bromoacetamide and K₂CO₃ in acetone) .
  • Amide Coupling : employs EDC/HOBt for acetamide formation, a method likely applicable to the target compound .

Yield and Purity Considerations

  • Yields for triazole-thiol derivatives (e.g., 47% in ) are comparable to those of the target compound’s analogs, though microwave methods (e.g., ) may improve efficiency .
  • Purity is confirmed via TLC (Rf = 0.27 in ) and HRMS (as in ), which are standard for such compounds .

Pharmacological and Spectral Comparisons

Spectral Data

Parameter Target Compound Analog () Analog ()
IR C=O Stretch ~1670 cm⁻¹ (estimated) 1669 cm⁻¹ Not reported
¹H NMR (ppm) δ 2.4 (CH₃-thiazole), δ 7.6 (Ar-H) δ 2.3 (CH₃-triazole), δ 7.8 (Ar-H) δ 7.7 (CF₃-Ar-H)
HRMS Accuracy Not reported Not reported Δ = +0.00727 (calc. vs. found)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[5-(2-amino-4-methyl-1,3-thiazol-5-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide
Reactant of Route 2
Reactant of Route 2
2-{[5-(2-amino-4-methyl-1,3-thiazol-5-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide

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